

# Z-ATAD-FMK: A Tool for Investigating Organelle Stress

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## Compound of Interest

Compound Name: Z-ATAD-FMK

Cat. No.: B12369833

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Z-ATAD-FMK** is a potent and specific inhibitor of caspase-12, an enzyme primarily localized to the endoplasmic reticulum (ER) membrane.<sup>[1]</sup> This specificity makes **Z-ATAD-FMK** an invaluable tool for dissecting the molecular mechanisms of ER stress-induced apoptosis. Unlike broad-spectrum caspase inhibitors such as Z-VAD-FMK, which can have off-target effects including the induction of necroptosis and autophagy, **Z-ATAD-FMK** allows for a more focused investigation of the caspase-12-mediated apoptotic pathway originating from ER stress.<sup>[1][2]</sup> These notes provide detailed protocols and application guidelines for utilizing **Z-ATAD-FMK** to study organelle stress, with a primary focus on the ER and its subsequent impact on mitochondrial and lysosomal function.

## Mechanism of Action

**Z-ATAD-FMK**, or benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-fluoromethylketone, is a cell-permeable peptide inhibitor that irreversibly binds to the active site of caspase-12.<sup>[3]</sup> Caspases are a family of cysteine proteases that play critical roles in apoptosis and inflammation. Caspase-12 is specifically activated in response to perturbations in ER homeostasis, such as the accumulation of unfolded or misfolded proteins, disruption of calcium balance, and oxidative stress.<sup>[4]</sup> Upon activation, caspase-12 initiates a signaling cascade that leads to apoptosis. **Z-ATAD-FMK** prevents ER stress-mediated apoptosis by inhibiting the activity of

caspase-12, which in turn reduces the activation of downstream effector caspases like caspase-9 and caspase-3.[2]

## Data Presentation

**Table 1: General Properties of Z-ATAD-FMK**

Property	Value	Reference
Molecular Formula	C23H31FN4O8	[3]
Molecular Weight	540.5 g/mol	[1][3]
Purity	>95%	[1]
Form	Lyophilized solid	[1]
Solubility	Soluble in DMSO up to 20 mM	[1]
Storage	Store lyophilized at -20°C for up to 12 months. Reconstituted in DMSO, store at -20°C for up to 6 months.	[1]

**Table 2: Recommended Working Concentrations for Z-ATAD-FMK in Cell Culture**

Application	Cell Type	Concentration Range	Incubation Time	Reference
Inhibition of ER Stress-Induced Apoptosis	Various	50 nM - 100 µM	Varies depending on experimental design	[3]
Study of Caspase-12 Pathway	Various	10 µM - 50 µM	Pre-incubation for 1-2 hours before inducing stress	[3]

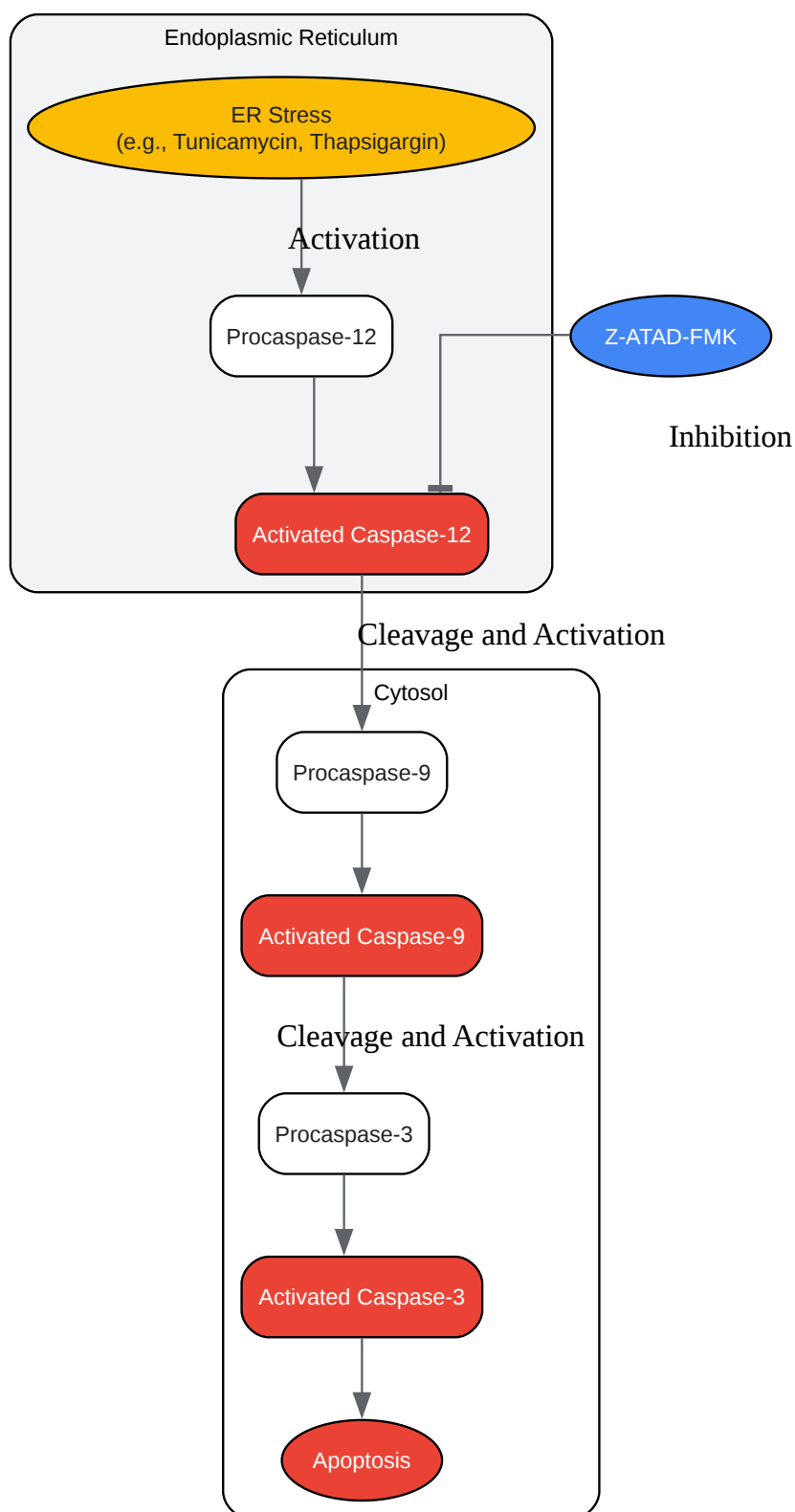
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. A DMSO solvent control should always be included,

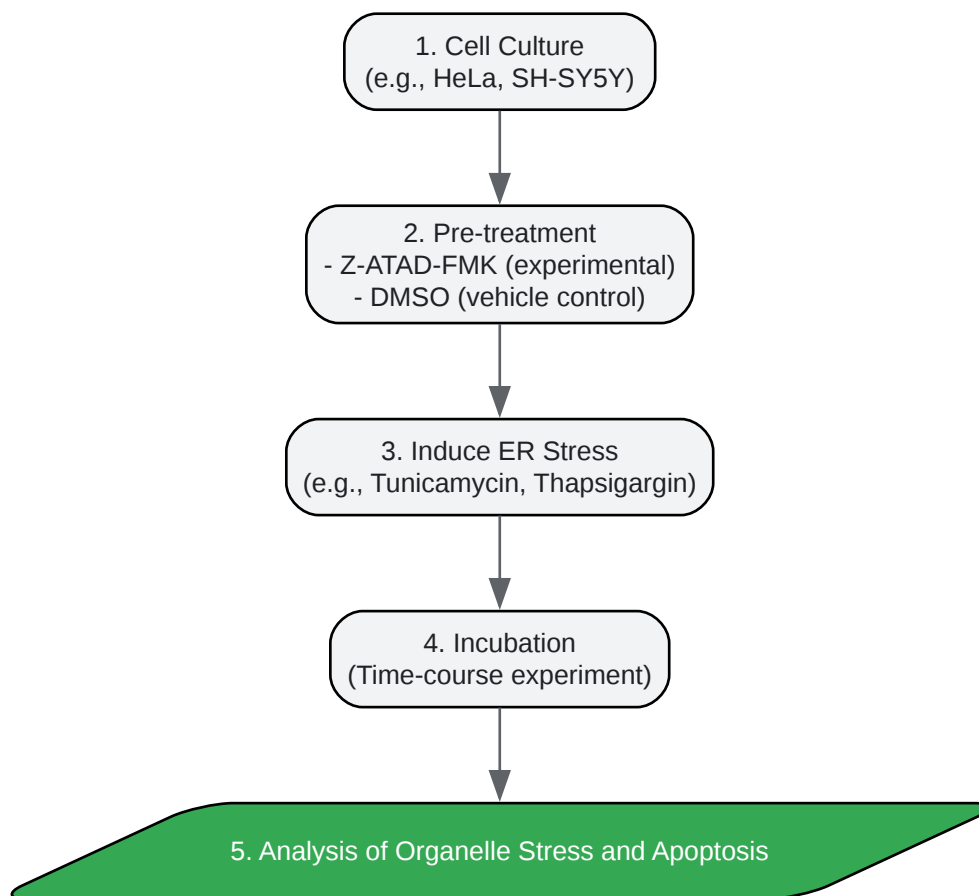
ensuring the final DMSO concentration does not exceed 1% to avoid cellular toxicity.[\[3\]](#)

## Signaling Pathways and Experimental Workflows

### ER Stress-Mediated Apoptotic Pathway

Endoplasmic reticulum stress triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress leads to the activation of pro-apoptotic pathways. One key pathway involves the activation of caspase-12.





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